molecular formula C5H3BrClNZn B6341333 2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1227833-84-2

2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran

Cat. No. B6341333
CAS RN: 1227833-84-2
M. Wt: 257.8 g/mol
InChI Key: XMNRHEKLFBJRBL-UHFFFAOYSA-M
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Description

2-Chloro-5-pyridylzinc bromide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the molecular formula C5H3BrClNZn and a molecular weight of 257.83 . It is a liquid at room temperature and is stored in a refrigerator . The compound is typically dark green to brown to black in color .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-pyridylzinc bromide is 1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q;;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

2-Chloro-5-pyridylzinc bromide, 0.5M in THF has a density of 0.974 g/mL at 25 °C . It is a liquid at room temperature and is stored at 2-8°C .

Scientific Research Applications

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Precautionary measures include avoiding heat and ignition sources, wearing protective gear, and handling in a well-ventilated area .

Mechanism of Action

Target of Action

2-Chloro-5-pyridylzinc bromide is a chemical compound used in the field of organic synthesis. It is primarily used as a reagent in various chemical reactions rather than having a specific biological target. Its role is to facilitate the formation of carbon-carbon bonds in organic compounds .

Mode of Action

The compound acts as a reagent in Negishi cross-coupling reactions, which are widely used in organic synthesis . In these reactions, 2-chloro-5-pyridylzinc bromide interacts with other organic compounds to form new carbon-carbon bonds. The zinc atom in the compound acts as a catalyst, facilitating the transfer of the pyridyl group to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to synthesize complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of 2-chloro-5-pyridylzinc bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific results depend on the reactants used in the chemical reaction.

properties

IUPAC Name

bromozinc(1+);6-chloro-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNRHEKLFBJRBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran

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